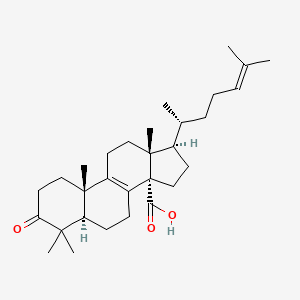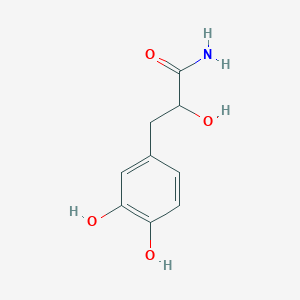
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide can be found in herbs and spices. This makes 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Cancer Treatment
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide demonstrates significant promise in cancer treatment. Studies have shown that certain novel phenolic antioxidants, including compounds similar to this compound, effectively kill cancer cells without harming normal human tissues. These compounds have been particularly effective against breast cancer cells and oral squamous carcinoma cells, suggesting their potential in targeted cancer therapies (Kovalchuk et al., 2013).
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies, exploring its chemical properties and potential applications. For example, research on its synthesis from 3,4-dihydroxybenzaldehyde has provided insights into its structure and potential uses in different fields (Zheng Xiao-hui, 2008).
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of related compounds provide valuable information for drug development. Studies on compounds like S-1, which shares structural similarities with this compound, reveal insights into absorption, clearance, distribution, and metabolism in biological systems, which are crucial for the development of effective therapeutic agents (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies have been conducted on related compounds to understand their molecular properties and interactions, particularly in the context of prostate cancer treatment. These studies provide a deeper understanding of the molecular dynamics and interactions of such compounds, which is essential for drug design and development (Otuokere & Amaku, 2015).
Novel Applications in Various Fields
Research has also delved into the use of similar compounds in different contexts, such as their role in hormonal contraception and as potential selective androgen receptor modulators, indicating a wide range of possible applications beyond cancer treatment (Jones et al., 2009).
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H11NO4/c10-9(14)8(13)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-13H,4H2,(H2,10,14) |
InChI-Schlüssel |
UZRUFOMXLWRIQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
Synonyme |
3-(3,4-dihydroxyphenyl)lactamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



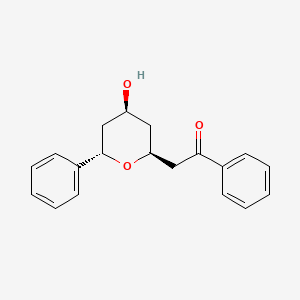
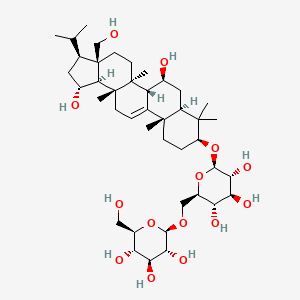
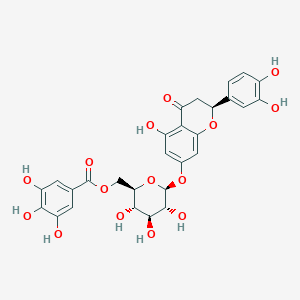
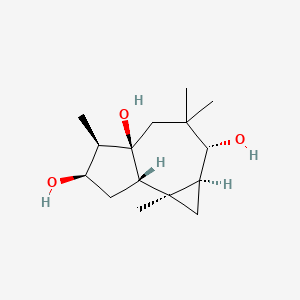
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
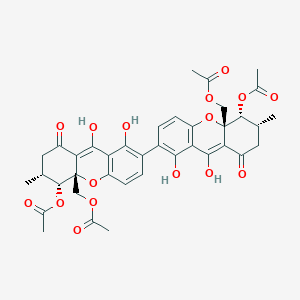

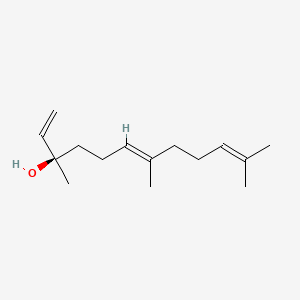
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

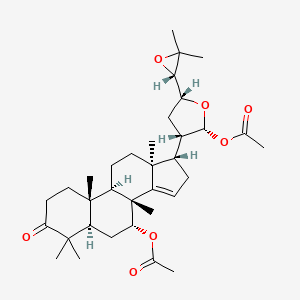
![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)
